

Measuring Apoptosis Induced by NAMPT Degrader-3: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, essential for cellular metabolism and energy homeostasis. Due to its overexpression in various cancers, NAMPT has emerged as a promising therapeutic target.[1] NAMPT degrader-3, also known as compound C5, is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of NAMPT.[1] This targeted degradation is dependent on the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the proteasome machinery.[1] By eliminating the NAMPT protein, NAMPT degrader-3 disrupts NAD+ metabolism, leading to cytotoxicity and the inhibition of cancer cell proliferation, as demonstrated in A2780 ovarian cancer cells.[1] A primary mechanism of this anti-cancer activity is the induction of apoptosis, or programmed cell death.

These application notes provide detailed protocols for the robust measurement and characterization of apoptosis induced by **NAMPT degrader-3**. The following sections describe key assays to detect and quantify apoptotic events, from early-stage membrane changes to the activation of executioner caspases and the cleavage of downstream substrates.

Signaling Pathway of NAMPT Degrader-3 Induced Apoptosis

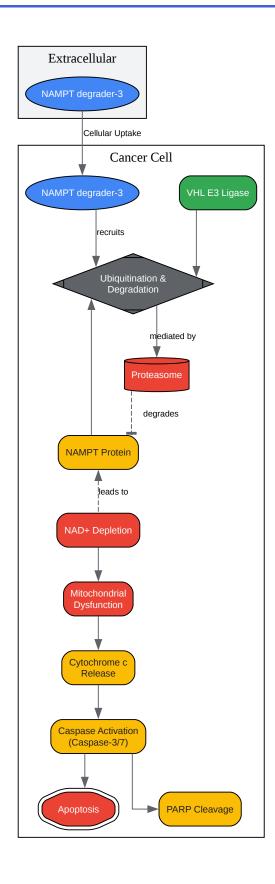


Methodological & Application

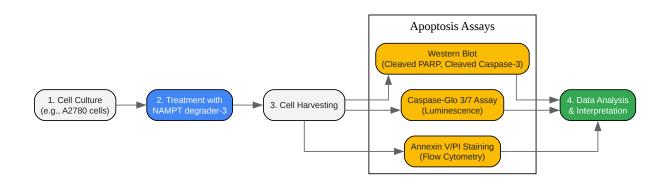
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The degradation of NAMPT by **NAMPT degrader-3** initiates a cascade of events culminating in apoptosis. The primary trigger is the depletion of intracellular NAD+, a crucial coenzyme for numerous cellular processes, including ATP production and DNA repair. This metabolic stress leads to mitochondrial dysfunction, a central event in the intrinsic apoptotic pathway. The loss of mitochondrial integrity results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the key executioners of apoptosis.









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References

- 1. researchgate.net [researchgate.net]
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